Bienvenue dans la boutique en ligne BenchChem!

Pam3CSK4 Biotin

TLR2 trafficking Endocytosis assay Flow cytometry

Pam3CSK4 Biotin is the biotinylated TLR1/2 agonist that retains full NF-κB activation potency (10–300 ng/mL) while adding a biotin handle for streptavidin-mediated detection, affinity purification, and spatial tracking. Unlike non-biotinylated Pam3CSK4, it enables bead-based immobilization for particulate TLR2 activation, flow cytometric endocytosis assays, and pull-down of receptor complexes—workflows impossible with the parent compound. Do not substitute with Pam2CSK4, which signals through TLR2/6, not TLR2/1. At human TLR2/1, Pam3CSK4 Biotin delivers superior potency versus diacylated analogs. Essential for studies requiring strict TLR2 specificity validation via streptavidin-bead controls, spatiotemporal signaling analysis from plasma membrane versus endosomal compartments, and affinity capture of TLR2/1 signaling complexes.

Molecular Formula C103H192N14O17S2
Molecular Weight 1962.8 g/mol
Cat. No. B1151256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePam3CSK4 Biotin
Synonyms(2S,3Z,5S,6Z,8S,9Z,11S,12Z,14S,15Z,17R)-5,8,11-tris(4-aminobutyl)-4,7,10,13,16-pentahydroxy-2-(4-((Z)-(1-hydroxy-6-((Z)-(1-hydroxy-6-((Z)-(1-hydroxy-5-((3aR,6S,6aS)-2-hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)pentylidene)amino)hexyli
Molecular FormulaC103H192N14O17S2
Molecular Weight1962.8 g/mol
Structural Identifiers
InChIInChI=1S/C103H192N14O17S2/c1-4-7-10-13-16-19-22-25-28-31-34-37-42-67-93(122)110-88(79-135-78-81(134-95(124)69-46-39-36-33-30-27-24-21-18-15-12-9-6-3)77-133-94(123)68-45-38-35-32-29-26-23-20-17-14-11-8-5-2)101(129)115-86(76-118)100(128)113-83(60-50-54-71-105)98(126)111-82(59-49-53-70-104)97(125)112-84(61-51-55-72-106)99(127)114-85(102(130)131)62-52-58-75-109-91(120)65-44-41-56-73-107-90(119)64-43-40-57-74-108-92(121)66-48-47-63-89-96-87(80-136-89)116-103(132)117-96/h81-89,96,118H,4-80,104-106H2,1-3H3,(H,107,119)(H,108,121)(H,109,120)(H,110,122)(H,111,126)(H,112,125)(H,113,128)(H,114,127)(H,115,129)(H,130,131)(H2,116,117,132)/t81?,82-,83-,84-,85-,86-,87-,88-,89-,96-/m0/s1
InChIKeyGVXJPWKMFMNHRE-XHHKIZCASA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pam3CSK4 Biotin: Quantitative Differentiation Guide for TLR1/2 Agonist Procurement


Pam3CSK4 Biotin (Pam3Cys-Ser-(Lys)4-Biotin) is a biotinylated derivative of the synthetic triacylated lipopeptide Pam3CSK4, which functions as a selective agonist of the Toll-like receptor 1/2 (TLR1/2) heterodimer [1]. The parent compound Pam3CSK4 activates the proinflammatory transcription factor NF-κB through TLR2-TLR1 interaction, mimicking the acylated amino terminus of bacterial lipoproteins [2]. The biotin moiety confers specific utility in detection, tracking, and affinity-based purification workflows without compromising TLR1/2 agonist activity at working concentrations of 10–300 ng/mL [3].

Why Pam3CSK4 Biotin Cannot Be Replaced by Pam3CSK4 or Pam2CSK4 in Critical Workflows


Generic substitution between Pam3CSK4 Biotin and its non-biotinylated parent Pam3CSK4 fails in applications requiring affinity-based capture, detection, or spatial tracking. The biotin tag enables streptavidin/avidin-mediated immobilization on beads, plates, or fluorospheres with high-affinity binding (Kd ≈ 10⁻¹⁵ M), which non-biotinylated Pam3CSK4 cannot support [1]. Substitution with the diacylated analog Pam2CSK4 is also invalid due to distinct heterodimer selectivity: Pam3CSK4 (and its biotinylated form) preferentially engages TLR2/1, whereas Pam2CSK4 signals through TLR2/6 [2]. Species-specific differences further confound substitution: at equine TLR2/1, Pam3CSK4 exhibits lower potency than Pam2CSK4, whereas at human TLR2/1, Pam3CSK4 demonstrates greater potency and efficacy—making cross-species extrapolation unreliable without receptor-specific validation [3].

Pam3CSK4 Biotin: Quantified Performance Differentiation Against Comparators


Biotinylation Enables Flow Cytometric Quantification of TLR2 Ligand Endocytosis and Intracellular Accumulation

Pam3CSK4 Biotin enables quantitative flow cytometric measurement of ligand internalization kinetics, a capability absent in non-biotinylated Pam3CSK4. At 100 ng/mL, Pam3CSK4 Biotin treatment of HEK-Blue2™ cells (TLR2⁺ CD14⁺) resulted in a corrected fluorescence index (MFI) of specific extracellular ligand staining that decreased from baseline to ~40% at 15 minutes and ~20% at 30 minutes, reflecting active endocytosis [1]. Intracellular accumulation of the ligand correspondingly increased, with MFI reaching ~60% of maximum at 15 minutes and ~80% at 30 minutes. In contrast, HEK-TLR2 cells (TLR2⁺ CD14⁻) showed markedly reduced internalization, with intracellular MFI remaining below 20% across all time points, confirming CD14 dependence [1].

TLR2 trafficking Endocytosis assay Flow cytometry

Pam3CSK4 Biotin Retains TLR1/2 Agonist Activity Equivalent to Unmodified Pam3CSK4 at Standard Working Concentrations

Biotinylation does not impair the TLR1/2 agonist potency of Pam3CSK4 at functionally relevant concentrations. In HEK-Blue2™ cells, both Pam3CSK4 (100 ng/mL) and Pam3CSK4 Biotin (100 ng/mL) induced comparable IL-8 secretion as measured by ELISA, with no statistically significant difference between the biotinylated and non-biotinylated forms [1]. NF-κB activation, assessed by IκB degradation in Western blot, was similarly equivalent between Pam3CSK4 and Pam3CSK4 Biotin at 100 ng/mL in CD14⁺ cells [1]. The parent compound Pam3CSK4 exhibits an EC50 of 43.2 ± 5.6 nM for equine TLR2-TLR1 activation and 0.47 ng/mL in human TLR2/1 reporter assays .

NF-κB activation IL-8 secretion TLR2 signaling

Streptavidin Bead Immobilization of Pam3CSK4 Biotin Enables TLR2-Specific Activation Assays with Verified Purity

Pam3CSK4 Biotin enables stable immobilization on streptavidin-coated magnetic beads at 1 mg/mL, forming a bead-bound ligand complex that activates TLR2 in a spatially restricted manner . This bead-based approach provides a critical quality control advantage: stimulation of TLR2 knockout cells with Pam3CSK4 Biotin-coated beads produces no increase in cytokine or type I interferon expression, confirming that the biotinylated ligand preparation is free from contaminants that might activate other innate immune receptors . Non-biotinylated Pam3CSK4 cannot be immobilized via streptavidin and therefore cannot support this bead-based specificity validation workflow.

Bead-based assay TLR2 specificity Ligand immobilization

Pam3CSK4 Exhibits Greater Potency and Efficacy than Pam2CSK4 at Human TLR2/1, with Species-Specific Inversion of Potency Ranking at Equine TLR2/1

At human TLR2/1, Pam3CSK4 demonstrates greater potency and efficacy than the diacylated lipopeptide Pam2CSK4, consistent with the established preference of triacylated lipopeptides for TLR2/1 heterodimers [1]. However, species-specific differences produce an inversion of this potency ranking at equine TLR2/1: Pam3CSK4 is less potent than Pam2CSK4, though both ligands exhibit similar efficacies at equine receptors [1]. The EC50 of Pam2CSK4 is identical for equine and human TLR2/6, but Pam3CSK4 potency differs significantly between species at TLR2/1, indicating that amino acid differences in the ligand-interacting regions of equine versus human TLR2/1 alter ligand positioning and recognition [1].

Species specificity TLR2/1 vs TLR2/6 Potency ranking

Pam3CSK4 Biotin Demonstrates CD14-Dependent Internalization Kinetics Distinct from LTA-Biotin

Pam3CSK4 Biotin (100 ng/mL) and LTA-Biotin (1 μg/mL) exhibit distinct CD14-dependent internalization profiles in HEK-Blue2™ cells. At 15 minutes, Pam3CSK4 Biotin extracellular staining decreased to approximately 40% of baseline MFI, while LTA-Biotin extracellular staining decreased to approximately 60% [1]. Correspondingly, intracellular accumulation of Pam3CSK4 Biotin reached ~60% at 15 minutes, compared to ~40% for LTA-Biotin, indicating faster internalization kinetics for the triacylated lipopeptide [1]. Both ligands showed minimal internalization in CD14⁻ HEK-TLR2 cells, confirming that CD14 is essential for efficient endocytosis of both TLR2 ligands [1].

CD14 co-receptor Ligand internalization Comparative kinetics

Pam3CSK4 Biotin: Optimal Research and Industrial Application Scenarios Based on Quantified Differentiation


Flow Cytometric Quantification of TLR2 Ligand Internalization Kinetics

Pam3CSK4 Biotin enables precise measurement of TLR2 ligand endocytosis and intracellular accumulation via flow cytometry, as demonstrated by Brandt et al. where 100 ng/mL of Pam3CSK4 Biotin produced quantifiable decreases in extracellular staining (from baseline to ~40% at 15 min) and corresponding increases in intracellular MFI (~60% at 15 min) in CD14⁺ HEK-Blue2™ cells . This application is impossible with non-biotinylated Pam3CSK4 and is essential for studies dissecting the spatiotemporal regulation of TLR2 signaling from plasma membrane versus endosomal compartments .

Streptavidin Bead-Based TLR2 Activation Assays with Built-In Specificity Controls

Pam3CSK4 Biotin (1 mg/mL) immobilized on streptavidin-coated 2.8 μm magnetic beads enables TLR2 activation in a spatially restricted format that mimics particulate ligand presentation . Critically, stimulation of TLR2 knockout cells with these beads yields no cytokine or type I interferon induction, providing a built-in purity control that confirms the absence of contaminating TLR2-independent activators . This workflow cannot be replicated with non-biotinylated Pam3CSK4 and is ideal for studies requiring strict TLR2 specificity validation, including phagocytosis modeling and receptor-proximal signaling analyses .

Human-Specific TLR2/1 Signaling Studies Requiring Potency Superior to Pam2CSK4

At human TLR2/1, Pam3CSK4 (and by functional equivalence, Pam3CSK4 Biotin) exhibits greater potency and efficacy than Pam2CSK4 . Researchers investigating human TLR2/1-dependent pathways should therefore select Pam3CSK4 Biotin over Pam2CSK4 or its biotinylated derivatives when maximal activation of human TLR2/1 is required. Conversely, studies in equine models must account for the species-specific potency inversion, where Pam2CSK4 demonstrates higher potency than Pam3CSK4 at equine TLR2/1 .

Affinity-Based Purification and Detection of TLR2 Ligand-Receptor Complexes

The biotin moiety enables streptavidin/avidin-mediated capture of Pam3CSK4 Biotin and its associated protein complexes, facilitating pull-down assays, ELISA-based detection, and visualization via streptavidin-conjugated fluorophores . This affinity handle is essential for studies examining physical interactions between Pam3CSK4 and TLR2/1, CD14, or downstream signaling adaptors. Non-biotinylated Pam3CSK4 lacks this functionality, requiring alternative labeling strategies that may alter ligand structure or activity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pam3CSK4 Biotin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.